

SR-318: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: SR-318

Cat. No.: B2384723

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An In-depth Overview of the Potent and Selective p38 α / β Inhibitor

SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38 α and p38 β isoforms.[1][2][3] This technical guide provides a comprehensive overview of **SR-318**, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK signaling pathway.

Core Molecular and Physicochemical Properties

SR-318, with the chemical name 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide, possesses the following key characteristics[2]:

Property	Value
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₂
Molecular Weight	459.58 g/mol
CAS Number	2413286-32-3
Appearance	White to off-white solid powder
Solubility	Soluble in DMSO

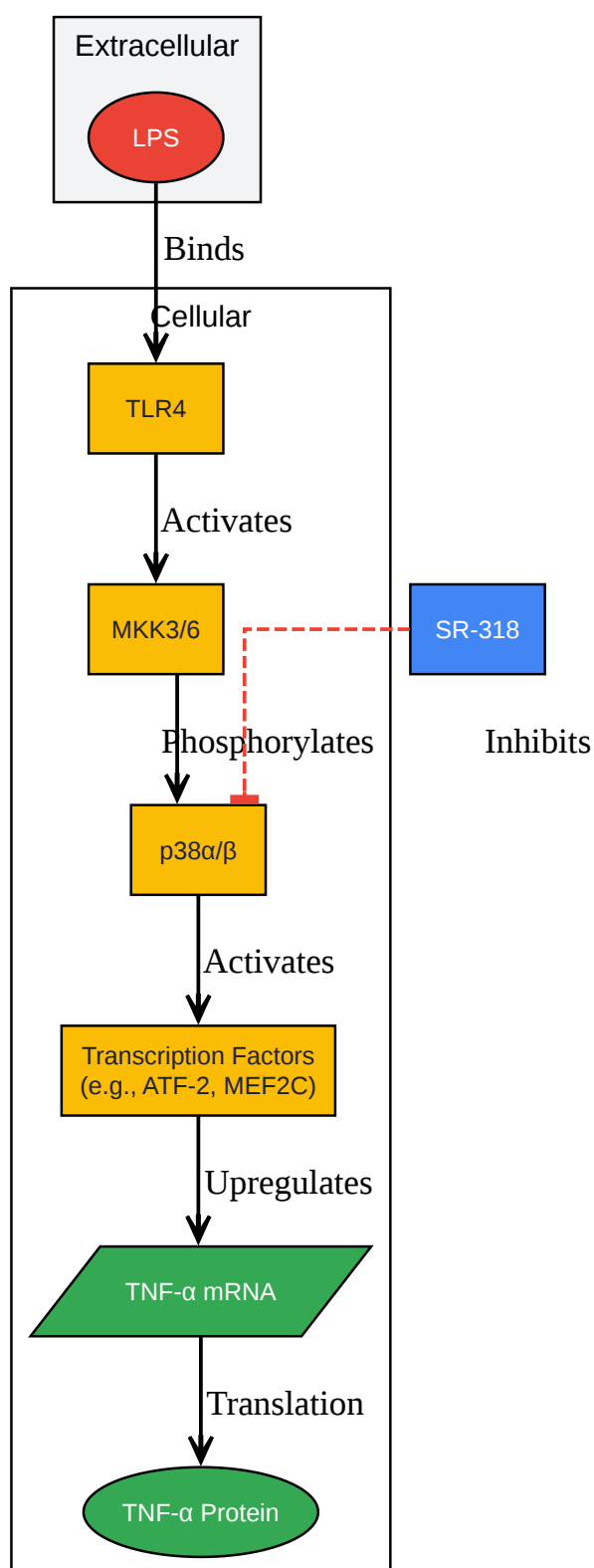
Mechanism of Action and Biological Activity

SR-318 is a type-II inhibitor that selectively binds to the inactive, DFG-out conformation of p38 α and p38 β kinases.^{[2][3]} This mode of inhibition confers high selectivity for its target kinases. The biological activity of **SR-318** has been quantified through various in vitro assays, demonstrating its potent inhibitory effects.

Assay	Target	IC ₅₀
Radiometric Kinase Assay	p38 α	5 nM
Radiometric Kinase Assay	p38 β	32 nM
NanoBRET Assay	p38 α	3.7 nM
NanoBRET Assay	p38 β	10 nM
LPS-induced TNF- α Release	Human Whole Blood	283 nM ^{[1][2]}

Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines and lipopolysaccharides (LPS). Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF- α . **SR-318** exerts its anti-inflammatory effects by inhibiting p38 α and p38 β , thereby blocking the downstream signaling events that lead to TNF- α release.



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Caption: p38 MAPK signaling pathway and the inhibitory action of **SR-318**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **SR-318**.

In Vitro Radiometric Kinase Assay

This assay quantifies the enzymatic activity of p38 kinases and the inhibitory potency of **SR-318**.

Materials:

- Purified p38 α or p38 β enzyme
- ATF2 substrate
- Assay buffer
- [γ - 32 P]ATP
- **SR-318** (or other test compounds)
- Phosphocellulose P81 paper
- 0.5% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the p38 kinase, ATF2 substrate, and assay buffer.
- Add serially diluted **SR-318** or vehicle control (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.

- Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity on the ATF2 substrate using a scintillation counter.
- Calculate the percent inhibition at each **SR-318** concentration and determine the IC_{50} value.

LPS-induced TNF- α Release in Human Whole Blood

This cell-based assay assesses the ability of **SR-318** to inhibit the production of the pro-inflammatory cytokine TNF- α in a physiologically relevant setting.

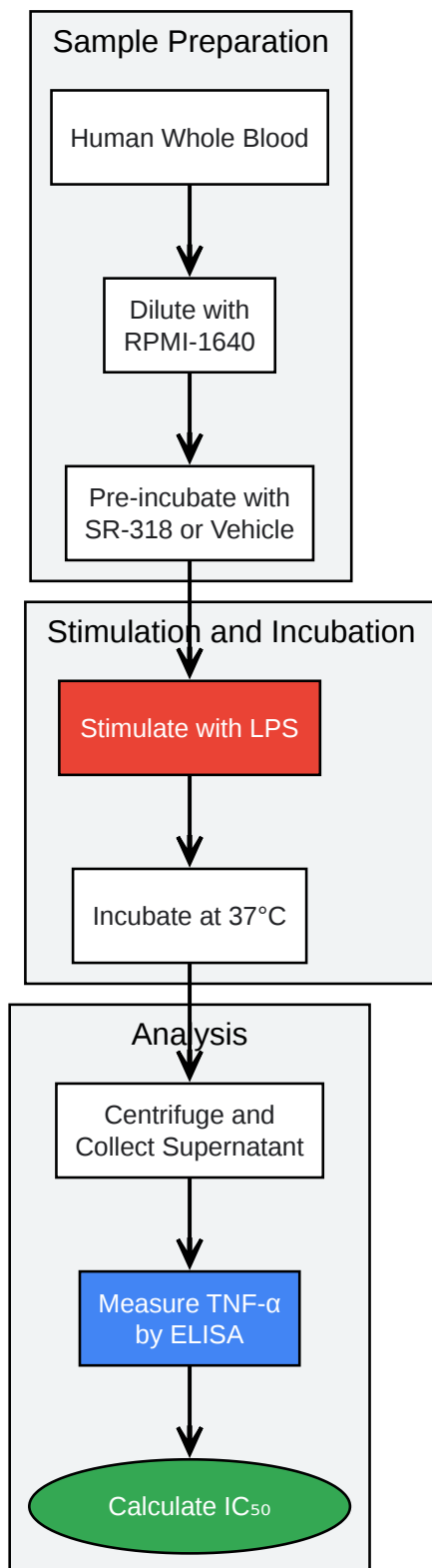
Materials:

- Freshly drawn human whole blood from healthy donors
- Lipopolysaccharide (LPS)
- **SR-318** (or other test compounds)
- RPMI-1640 medium
- Human TNF- α ELISA kit

Procedure:

- Dilute the whole blood with RPMI-1640 medium.
- Pre-incubate the diluted blood with various concentrations of **SR-318** or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Stimulate the blood with LPS (e.g., 1 ng/mL) to induce TNF- α production.
- Incubate for a further period (e.g., 24 hours) at 37°C.
- Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
- Measure the concentration of TNF- α in the plasma using a human TNF- α ELISA kit according to the manufacturer's instructions.

- Calculate the percent inhibition of TNF- α release for each **SR-318** concentration and determine the IC₅₀ value.



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Caption: Experimental workflow for the LPS-induced TNF- α release assay.

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